molecular formula C21H23NO5 B11274783 Ethyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate

Ethyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate

Cat. No.: B11274783
M. Wt: 369.4 g/mol
InChI Key: PWNQXFVCMJCADM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate: is a complex organic compound with a unique structure. Let’s break it down:

  • The benzoate part refers to a benzene ring with a carboxylic acid group (COOCH₃) attached.
  • The acetamido group (NHCOCH₃) is connected to the benzene ring via an oxygen atom.
  • The 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl moiety adds further complexity, featuring a fused benzofuran ring system.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the condensation of ethyl 4-hydroxybenzoate with an amino acid (such as glycine) to form the acetamido group. The benzofuran ring can be constructed through cyclization reactions.

Reaction Conditions::

    Condensation Reaction: Ethyl 4-hydroxybenzoate reacts with glycine in the presence of a suitable condensing agent (e.g., DCC or EDC) to form the amide bond.

    Benzofuran Formation: Cyclization of the intermediate involves heating under acidic conditions (e.g., sulfuric acid) to close the benzofuran ring.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further study.

Chemical Reactions Analysis

Reactions::

    Oxidation: The benzofuran ring can undergo oxidation (e.g., with KMnO₄) to yield various functionalized derivatives.

    Reduction: Reduction of the carbonyl group (COOCH₃) can lead to the corresponding alcohol.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Common Reagents and Conditions::

    Oxidation: KMnO₄, H₂O₂, or PCC.

    Reduction: NaBH₄ or LiAlH₄.

    Substitution: AlCl₃, FeCl₃, or SO₃.

    Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield benzoic acid derivatives, while reduction leads to alcohols.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential anticancer, antimicrobial, and anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or microbial processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate

InChI

InChI=1S/C21H23NO5/c1-4-25-20(24)14-8-10-16(11-9-14)22-18(23)13-26-17-7-5-6-15-12-21(2,3)27-19(15)17/h5-11H,4,12-13H2,1-3H3,(H,22,23)

InChI Key

PWNQXFVCMJCADM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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